Phenyl(pyridazin-3-yl)methanamine

Description

Significance of Pyridazine (B1198779) Core Structures in Heterocyclic Chemistry

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a vital scaffold in medicinal and organic chemistry. researchgate.netdntb.gov.ua Its unique physicochemical properties make it a valuable component in molecular design. nih.gov The presence of two adjacent nitrogen atoms results in a high dipole moment and weak basicity, influencing its interactions with biological targets. nih.gov This arrangement allows the pyridazine core to act as a robust hydrogen-bond acceptor, a critical feature for drug-target interactions. nih.govblumberginstitute.org

Pyridazine derivatives are found in a number of herbicides and several pharmaceutical drugs, including cefozopran, cadralazine, and minaprine. wikipedia.org The pyridazine structure is often considered an advantageous substitute for a phenyl ring in drug design, as it can be less lipophilic and may offer improved metabolic stability. nih.gov The electron-withdrawing nature of the nitrogen atoms can modulate the properties of attached substituents, providing a tool for fine-tuning molecular characteristics. blumberginstitute.org

The Role of Methanamine Functionalities in Molecular Design

Methanamine, also known as methylamine (B109427), is the simplest primary amine and a fundamental building block in organic chemistry. wikipedia.orgnih.gov As a good nucleophile, it readily participates in a wide array of chemical reactions, making it a versatile component in the synthesis of more complex molecules. wikipedia.orgyoutube.com

Structural Overview of Phenyl(pyridazin-3-yl)methanamine

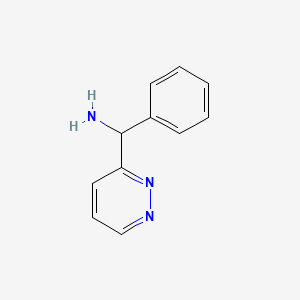

This compound is a specific organic compound that integrates a phenyl group, a pyridazine ring, and a methanamine linker. The structure consists of a methanamine group where the nitrogen is attached to a carbon that is bonded to both a phenyl ring and the 3-position of a pyridazine ring. This arrangement creates a molecule with distinct structural and electronic features derived from its constituent parts.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C11H11N3 | amadischem.com |

| IUPAC Name | This compound | bldpharm.com |

| CAS Number | 1009409-73-7 | amadischem.combldpharm.com |

| Molecular Weight | 185.23 g/mol | N/A |

| Structure | A primary amine attached to a methylene (B1212753) bridge which is substituted with a phenyl group and a pyridazin-3-yl group. | amadischem.combldpharm.com |

Note: Molecular weight is calculated based on the molecular formula. Further properties would require experimental determination.

Contextualizing this compound within Related Aminopyridazine and Phenyl-Substituted Heterocyclic Systems

This compound belongs to a broader class of aminopyridazines and phenyl-substituted heterocycles that are of significant interest in chemical research. The structure-activity relationships of these related systems provide a valuable context for understanding the potential of this specific compound.

For instance, pyrazolo[1,5-a]pyrimidines, which are also nitrogen-containing heterocycles, have been explored for their antimycobacterial activity. semanticscholar.org The substitution patterns on the phenyl rings in these systems are crucial for their biological effects. semanticscholar.org Similarly, in other heterocyclic systems like pyrroles, the attachment of a phenyl group and a methanamine side chain creates compounds with potential pharmaceutical applications. simsonpharma.comchemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

phenyl(pyridazin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-11(9-5-2-1-3-6-9)10-7-4-8-13-14-10/h1-8,11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLLMIFVAZKEPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NN=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Phenyl Pyridazin 3 Yl Methanamine

Retrosynthetic Analysis of Phenyl(pyridazin-3-yl)methanamine

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the analysis can be centered on the disconnection of the key bonds that form the methanamine linker, the pyridazine (B1198779) ring, and the attachment of the phenyl group.

Disconnection Strategies at the Methanamine Linker

The most logical primary disconnection in the retrosynthesis of this compound is at the C-N bond of the methanamine linker. This leads to two primary synthons: a pyridazin-3-ylmethyl cation equivalent and a phenylamine anion equivalent, or a pyridazin-3-yl anion equivalent and a phenylmethanamine cation equivalent. These synthons correspond to several potential starting materials.

Table 1: Disconnection Approaches for the Methanamine Linker

| Disconnection | Synthon 1 | Synthon 2 | Corresponding Reagents |

| C-N Bond | Pyridazin-3-ylmethyl cation | Phenylamine anion | 3-(Halomethyl)pyridazine, Phenylamine |

| C-C Bond | Pyridazin-3-yl anion | Phenylmethanamine cation | 3-Halopyridazine, Phenylmethanamine |

A common synthetic strategy involves the reaction of a nucleophile with an electrophile. In this context, disconnecting the C-N bond suggests a route where 3-(chloromethyl)pyridazine (B1315788) or 3-(bromomethyl)pyridazine could react with aniline (B41778). Alternatively, a reductive amination pathway could be envisioned, starting from 3-benzoylpyridazine and ammonia (B1221849) or an ammonia equivalent.

Approaches to Pyridazine Core Formation

Applying this to the target molecule, a plausible retrosynthetic disconnection of the pyridazine ring in a precursor like 3-benzoylpyridazine would lead to a 1,4-dicarbonyl compound. The specific nature of this dicarbonyl precursor would depend on the subsequent steps planned for introducing the amine functionality.

Incorporation of the Phenyl Moiety

The phenyl group can be introduced at various stages of the synthesis. One strategy is to start with a precursor that already contains the phenyl group, such as a phenyl-substituted 1,4-dicarbonyl compound, which would then be cyclized to form the pyridazine ring. For instance, a benzoyl-substituted γ-keto acid could serve as a starting material.

Alternatively, the phenyl group can be introduced onto a pre-formed pyridazine ring through cross-coupling reactions. For example, a halogenated pyridazine, such as 3-chloropyridazine, could undergo a Suzuki or Stille coupling with a phenylboronic acid or a phenyltin reagent, respectively. This approach allows for late-stage functionalization of the pyridazine core.

Direct Synthesis Routes

Direct synthesis routes aim to construct the target molecule from readily available starting materials in a limited number of steps. These routes are often guided by the insights gained from the retrosynthetic analysis.

Condensation Reactions for Pyridazine Ring Formation

The formation of the pyridazine ring through condensation reactions is a cornerstone of pyridazine synthesis. iglobaljournal.com This approach typically involves the reaction of a compound containing a 1,4-dicarbonyl or equivalent functionality with hydrazine (B178648).

A specific and effective method for forming the pyridazine ring involves the cyclization of hydrazone derivatives. This strategy often utilizes β,γ-unsaturated hydrazones, which can undergo a 6-endo-trig cyclization to yield 1,6-dihydropyridazines. organic-chemistry.org These intermediates can then be oxidized to the corresponding aromatic pyridazines.

For the synthesis of a precursor to this compound, one could envision a route starting from a β,γ-unsaturated ketone bearing a phenyl group. Reaction of this ketone with hydrazine would form the corresponding hydrazone, which could then be cyclized under appropriate conditions, potentially catalyzed by a transition metal such as copper. organic-chemistry.org The subsequent introduction of the amine functionality would lead to the final product.

Table 2: Key Intermediates and Synthetic Strategies

| Intermediate | Synthetic Approach | Key Reaction |

| 3-Benzoylpyridazine | Cyclization of a phenyl-substituted 1,4-dicarbonyl with hydrazine | Condensation/Cyclization |

| 3-Chloropyridazine | Commercially available or synthesized from pyridazin-3(2H)-one | Chlorination |

| Phenyl(pyridazin-3-yl)methanol | Reduction of 3-benzoylpyridazine | Reduction (e.g., with NaBH4) |

| This compound | Reductive amination of 3-benzoylpyridazine or amination of Phenyl(pyridazin-3-yl)methanol | Reductive Amination/Nucleophilic Substitution |

While a direct, one-pot synthesis of this compound from simple precursors is challenging, a multi-step sequence based on these well-established reactions provides a feasible pathway. The choice of a specific route would depend on the availability of starting materials, desired yield, and the scalability of the reactions.

Reactions with Active Methylene (B1212753) Compounds

While the direct synthesis of this compound through the reaction of a pyridazine precursor with an active methylene compound like malonic ester is not extensively documented in readily available literature, the principles of such a reaction are rooted in established organic synthesis transformations. The malonic ester synthesis is a classic method for preparing carboxylic acids from alkyl halides. libretexts.orglibretexts.orgwikipedia.org In a hypothetical adaptation for the synthesis of a precursor to the target amine, a suitably activated pyridazine derivative, such as a 3-(halomethyl)pyridazine, would be reacted with the enolate of a malonic ester.

The generalized mechanism for a malonic ester synthesis involves the deprotonation of diethyl malonate with a base like sodium ethoxide to form a nucleophilic enolate. libretexts.orglibretexts.org This enolate can then displace a halide from an alkyl halide in an SN2 reaction. libretexts.orgwikipedia.org Subsequent hydrolysis of the ester groups followed by decarboxylation yields a substituted acetic acid. wikipedia.org To arrive at the target methanamine, further synthetic transformations of the resulting pyridazinylacetic acid would be necessary, such as a Curtius, Hofmann, or Schmidt rearrangement.

Reductive Amination Strategies for the Methanamine Group

Reductive amination is a highly versatile and widely employed method for the synthesis of amines from carbonyl compounds. wikipedia.orgyoutube.com This approach is particularly well-suited for the final step in the synthesis of this compound, starting from a corresponding pyridazin-3-yl aldehyde or ketone. The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the desired amine. wikipedia.org

A variety of reducing agents can be employed for this transformation, with the choice often depending on the specific substrate and desired reaction conditions. organic-chemistry.org Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are particularly effective as they are mild enough to not reduce the starting aldehyde or ketone but are reactive towards the intermediate iminium ion. wikipedia.orgharvard.edu Catalytic hydrogenation is another common method for the reduction of the imine intermediate. organic-chemistry.org

The general process involves the condensation of the carbonyl compound (e.g., 3-benzoylpyridazine) with an amine source, such as ammonia or an ammonium (B1175870) salt, under mildly acidic conditions to facilitate imine formation. The reducing agent is then introduced to convert the imine to the final amine product. wikipedia.orgyoutube.com

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Typical Solvents | Key Characteristics |

| Sodium Cyanoborohydride (NaBH3CN) | Methanol (B129727), Ethanol (B145695) | Tolerant to water; selective for imines over carbonyls. wikipedia.orgorganic-chemistry.org |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloromethane, Dichloroethane | Water-sensitive; highly selective for reductive aminations. organic-chemistry.orgharvard.edu |

| Sodium Borohydride (B1222165) (NaBH4) | Methanol, Ethanol | Can reduce aldehydes and ketones; added after imine formation. organic-chemistry.org |

| Catalytic Hydrogenation (H2/catalyst) | Various | Requires specialized equipment; environmentally friendly. organic-chemistry.org |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer a streamlined approach to complex molecules by combining three or more reactants in a single reaction vessel, thereby avoiding the isolation of intermediates. nih.govresearchgate.net While a specific one-pot synthesis yielding this compound directly is not prominently described, the synthesis of the pyridazine core itself can often be achieved through such strategies. nih.govresearchgate.net For instance, a one-pot, three-step procedure has been reported for the synthesis of pyridazine C-nucleosides, which involves a [4+2] cycloaddition, reduction, and subsequent cyclization with hydrazine. nih.govnih.gov

Adapting this philosophy to the target compound, one could envision a multicomponent reaction that assembles the pyridazine ring and simultaneously installs the necessary functionality for conversion to the methanamine group. For example, a reaction between a 1,2-dicarbonyl compound, hydrazine, and a component bearing the phenylmethylamine moiety could theoretically lead to the desired product in a single operation.

Multi-Step Synthesis Pathways

A more traditional and often more readily controlled approach to this compound involves a multi-step synthetic sequence. This typically entails the initial construction of a pyridazine ring with a suitable functional group at the 3-position, which is then elaborated to the final aminomethyl substituent.

Sequential Functionalization of Pyridazine Precursors

This strategy hinges on the preparation of a key intermediate, a pyridazin-3-yl aldehyde or ketone, which then serves as the immediate precursor to the target amine.

The synthesis of 3-acylpyridazines is a critical step in this pathway. While the synthesis of 3-pyridazinecarboxaldehyde and its phenyl ketone analogue is not as commonly documented as for other heterocyclic systems, analogous syntheses for pyridine (B92270) derivatives provide a viable blueprint. For example, 3-acetylpyridine can be prepared from the corresponding nicotinic acid ester and acetic acid over a titanium dioxide catalyst. prepchem.comgoogle.com A similar approach could be envisioned starting from a 3-pyridazinecarboxylic acid ester. Another method for the synthesis of 3-acetylpyridine involves the reaction of ethyl nicotinate with ethyl acetate and sodium metal, followed by hydrolysis. google.com

The synthesis of the pyridazine ring itself can be achieved through various methods, such as the reaction of 1,2-dicarbonyl compounds with hydrazine. nih.gov Functionalized pyridazines can also be prepared through Diels-Alder reactions of 1,2,3-triazines. organic-chemistry.org

Once the pyridazin-3-yl aldehyde or ketone is in hand, the final conversion to this compound can be accomplished through several standard transformations. The most direct method is the reductive amination described in section 2.2.2. wikipedia.orgyoutube.com

Alternatively, the carbonyl group can be converted to an oxime by reaction with hydroxylamine. Subsequent reduction of the oxime, for instance with lithium aluminum hydride or through catalytic hydrogenation, would yield the desired primary amine.

Derivatization of Pre-existing Pyridazin-3-ylmethanamine (B1322590) Scaffolds

Once the core this compound scaffold is synthesized, further structural diversity can be achieved through derivatization. This process involves chemically modifying the existing molecule to produce a library of related compounds. Common derivatization strategies for a molecule containing a primary amine and aromatic rings include N-acylation, N-alkylation, and electrophilic aromatic substitution on the phenyl ring.

Derivatization is a crucial step in optimizing the biological activity or material properties of a lead compound. For analytical purposes, derivatization can be employed to improve the sensitivity and specificity of detection methods, such as in mass spectrometry or chromatography. For instance, reagents like 3-nitrophenylhydrazine (3-NPH) are used to target specific functional groups to enhance their detection.

Table 1: Potential Derivatization Reactions for this compound

| Reaction Type | Reagent Example | Functional Group Modified | Potential Product Class |

|---|---|---|---|

| N-Acylation | Acetyl Chloride | Primary Amine | Amide |

| N-Alkylation | Methyl Iodide | Primary Amine | Secondary/Tertiary Amine |

| Sulfonylation | Tosyl Chloride | Primary Amine | Sulfonamide |

Friedel-Crafts Acylation Approaches to Phenyl-Pyridazines

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. In a potential synthesis of this compound, this reaction could be envisioned to create the phenyl pyridazinyl ketone intermediate. The typical reaction involves treating an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

However, the direct acylation of pyridazine is challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution. A more plausible strategy involves a multi-step sequence:

Formation of Phenyl Pyridazinyl Ketone : A Friedel-Crafts acylation reaction between a suitable pyridazine derivative and benzoyl chloride could yield phenyl(pyridazin-3-yl)ketone. Given the difficulties, this step might require specialized conditions or a more reactive pyridazine starting material.

Reductive Amination : The resulting ketone can then be converted to the target amine via reductive amination. This process involves the reaction of the ketone with an amine source (like ammonia) to form an imine, which is then reduced in situ to the desired primary amine. Various reducing agents, such as sodium borohydride, can be used for this transformation.

Catalytic Approaches in this compound Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. Transition metal and Lewis acid catalysis are particularly powerful tools for constructing and functionalizing heterocyclic systems like pyridazine.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, for instance, is highly effective for creating biaryl systems. A potential route to a this compound precursor using this method would involve the reaction of a 3-halopyridazine (e.g., 3-chloropyridazine or 3-bromopyridazine) with phenylboronic acid.

This reaction typically uses a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base. The reaction is robust and tolerates a wide variety of functional groups, making it a powerful tool for late-stage functionalization in a synthetic sequence. Once the 3-phenylpyridazine core is assembled, the methanamine side chain could be introduced in a subsequent step, for example, by converting a pre-existing functional group at the desired position.

Table 2: Example of Palladium-Catalyzed Suzuki Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|

Copper catalysis offers an alternative and complementary approach to palladium. Copper-promoted reactions are particularly useful for cyclization reactions to form the pyridazine ring itself. One efficient method involves the 6-endo-trig cyclization of β,γ-unsaturated hydrazones. This strategy allows for the construction of 1,6-dihydropyridazines, which can be subsequently oxidized to the aromatic pyridazine.

Another approach is the copper-catalyzed multicomponent reaction of aldehydes, hydrazines, and alkynyl esters to regioselectively synthesize pyridazinones, which are valuable precursors to other pyridazine derivatives. These methods build the heterocyclic core with substituents already in place, offering a convergent approach to the target structure.

Lewis Acid-Mediated Transformations

Lewis acids play a crucial role in catalysis by activating substrates towards nucleophilic attack. In the context of pyridazine synthesis, Lewis acids can mediate inverse electron demand Diels-Alder reactions. This powerful cycloaddition strategy can be used to construct the pyridazine ring with high regiocontrol.

A typical reaction involves a 1,2,4,5-tetrazine (as the diene) reacting with an electron-rich dienophile, such as a silyl enol ether. The Lewis acid, such as scandium triflate or zinc chloride, coordinates to the dienophile, lowering its LUMO energy and accelerating the reaction. This approach provides a pathway to highly functionalized pyridazines that can serve as advanced intermediates en route to this compound.

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze chemical transformations with high enantioselectivity. While direct organocatalytic methods for the synthesis of this compound are not extensively documented, analogous transformations on similar heterocyclic systems provide a strong basis for potential synthetic routes. Chiral Brønsted acids, such as phosphoric acids, and specific amine catalysts have shown significant promise in the asymmetric synthesis of chiral amines.

One plausible organocatalytic approach involves the asymmetric reduction of a precursor imine, phenyl(pyridazin-3-yl)methanimine. This transformation can be achieved through transfer hydrogenation, a method that has been successfully applied to a range of ketones and imines. In this strategy, a chiral organocatalyst, often in conjunction with a mild reducing agent like Hantzsch ester, facilitates the stereoselective addition of a hydride to the imine. The catalyst forms a chiral complex with the substrate, directing the hydride transfer to one face of the imine, thereby establishing the desired stereochemistry at the newly formed stereocenter.

For instance, imidazolidinone catalysts have been effectively used in the organocatalytic transfer hydrogenation of α,β-unsaturated ketones, demonstrating the potential for high enantioselectivity. While direct application to phenyl(pyridazin-3-yl)methanimine needs experimental validation, the underlying principles of iminium ion formation and stereocontrolled reduction are applicable.

Another promising organocatalytic strategy is the asymmetric addition of a phenyl nucleophile to a pyridazine-3-carbaldehyde (B3024196) derivative. Chiral organocatalysts, such as diarylprolinol silyl ethers, can activate the aldehyde towards nucleophilic attack, creating a chiral environment that dictates the stereochemical outcome of the reaction.

The table below outlines potential organocatalytic approaches based on analogous reactions reported in the literature.

| Precursor | Catalyst Type | Potential Reaction | Key Features |

| Phenyl(pyridazin-3-yl)methanimine | Chiral Phosphoric Acid | Asymmetric Transfer Hydrogenation | Mild reaction conditions, high enantioselectivity through hydrogen bonding interactions. |

| Phenyl(pyridazin-3-yl)methanimine | Chiral Imidazolidinone | Asymmetric Transfer Hydrogenation | Iminium ion activation, suitable for substrates that can form stable iminium intermediates. |

| Pyridazine-3-carbaldehyde | Diarylprolinol Silyl Ether | Asymmetric Phenyl Grignard or Phenylboronic Acid Addition | Enamine or iminium activation of the aldehyde, providing a chiral environment for nucleophilic attack. |

Stereoselective Synthesis Considerations

Achieving high levels of stereoselectivity is paramount in the synthesis of chiral molecules like this compound. This can be accomplished through various strategies, including the use of chiral auxiliaries and catalysts that can effectively control the formation of enantiomers or diastereomers.

Chiral Auxiliaries and Catalysts for Enantioselective Formation

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

A well-established method involves the use of sulfinamides, such as tert-butanesulfinamide, as chiral auxiliaries. The synthesis would begin with the condensation of pyridazine-3-carbaldehyde with enantiopure (R)- or (S)-tert-butanesulfinamide to form the corresponding N-sulfinyl imine. The subsequent addition of a phenyl nucleophile, such as a phenyl Grignard reagent or phenyllithium, to this imine proceeds with high diastereoselectivity. The stereochemical outcome is dictated by the steric hindrance of the bulky tert-butyl group on the sulfinamide, which directs the nucleophile to attack from the less hindered face of the imine. The final step involves the acidic cleavage of the sulfinamide group to afford the desired this compound in high enantiomeric excess.

Similarly, chiral prolinol-based auxiliaries can be employed. These auxiliaries can be attached to the pyridazine aldehyde to form a chiral oxazolidine, which then directs the stereoselective addition of a phenyl nucleophile.

The table below summarizes the use of chiral auxiliaries for the enantioselective synthesis of this compound.

| Chiral Auxiliary | Precursor | Key Reaction | Expected Outcome |

| (R)- or (S)-tert-Butanesulfinamide | Pyridazine-3-carbaldehyde | Diastereoselective addition of a phenyl nucleophile | High diastereoselectivity and enantiomeric excess. |

| (R)- or (S)-Prolinol | Pyridazine-3-carbaldehyde | Formation of a chiral oxazolidine followed by nucleophilic addition | Good to excellent control of the stereochemical outcome. |

In addition to chiral auxiliaries, chiral catalysts play a vital role in enantioselective synthesis. As discussed in the organocatalysis section, chiral phosphoric acids and other Brønsted acids can catalyze the asymmetric reduction of imines or the addition of nucleophiles to aldehydes with high enantioselectivity. Transition metal catalysts, such as those based on rhodium or ruthenium, can also be employed for the asymmetric hydrogenation of precursor ketones or imines.

Diastereoselective Control in Reaction Pathways

When a molecule already contains one or more stereocenters, the introduction of a new stereocenter can lead to the formation of diastereomers. Diastereoselective control refers to the ability to selectively form one diastereomer over the others. In the context of this compound synthesis, this becomes relevant if the pyridazine or phenyl ring is substituted with a chiral moiety.

For instance, if a chiral substituent is present on the pyridazine ring, the approach of a nucleophile to the imine or aldehyde precursor will be influenced by the steric and electronic properties of this existing stereocenter. This substrate-controlled diastereoselectivity can be exploited to favor the formation of a specific diastereomer.

Furthermore, catalyst-controlled diastereoselective reactions can be employed. In such cases, the chiral catalyst overrides the directing effect of the existing stereocenter in the substrate, allowing for the selective synthesis of either diastereomer by simply choosing the appropriate enantiomer of the catalyst. This "matched" and "mismatched" pairing of substrate and catalyst chirality is a powerful tool in stereoselective synthesis.

For example, in a diastereoselective Ugi four-component reaction, a pyridazine-based aldehyde could be reacted with a chiral amine, an isocyanide, and a carboxylic acid to generate a highly functionalized product with multiple stereocenters. The diastereoselectivity of such a reaction would be influenced by the chirality of the starting amine.

The following table provides hypothetical examples of diastereoselective reactions leading to analogs of this compound.

| Chiral Substrate | Reagent/Catalyst | Reaction Type | Expected Diastereomeric Ratio (d.r.) |

| (R)-4-substitued-pyridazine-3-carbaldehyde | Phenylmagnesium bromide | Nucleophilic Addition | Moderate to high d.r. (substrate control) |

| Racemic Phenyl(pyridazin-3-yl)methanol | Chiral lipase | Kinetic Resolution via Acylation | High enantiomeric excess of one enantiomer |

| Pyridazine-3-carbaldehyde and a chiral amine | tert-Butyl isocyanide, Phenylacetic acid | Diastereoselective Ugi Reaction | Moderate to good d.r. |

Reactivity and Mechanistic Investigations of Phenyl Pyridazin 3 Yl Methanamine

Functional Group Transformations at the Methanamine Moiety

The primary amine of the methanamine group is a key site for a variety of chemical reactions, allowing for the synthesis of a diverse array of derivatives.

Oxidation Reactions (e.g., to imines, amides)

The primary amine of phenyl(pyridazin-3-yl)methanamine can undergo oxidation to form imines and, upon further oxidation or rearrangement, amides. While direct oxidation of the parent compound is not extensively documented in the literature, the transformation is a fundamental process in organic chemistry. The oxidation to an imine involves the removal of two hydrogen atoms from the aminomethyl group. Subsequent hydrolysis and further oxidation can lead to the corresponding amide, phenyl(pyridazin-3-yl)formamide.

Table 1: Plausible Oxidation Reactions of this compound

| Starting Material | Reagent/Catalyst | Product | Reaction Type |

| This compound | Mild Oxidizing Agent (e.g., MnO₂) | Phenyl(pyridazin-3-yl)methanimine | Imine Formation |

| This compound | Strong Oxidizing Agent (e.g., KMnO₄) | Phenyl(pyridazin-3-yl)formamide | Amide Formation |

Acylation and Sulfonylation of the Amine

The nucleophilic primary amine readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide derivatives, respectively. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

Acylation: Reaction with acyl halides (like benzoyl chloride) or anhydrides (like acetic anhydride) yields N-acylated products. These reactions are often performed in aprotic solvents.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (such as p-toluenesulfonyl chloride or benzenesulfonyl chloride) produces the corresponding N-sulfonylated derivatives. nih.gov The resulting sulfonamides are of interest in medicinal chemistry. Research on related indole-based methanamine derivatives shows the formation of stable N-acetyl and N-phenylsulfonyl products. nih.gov

Table 2: Representative Acylation and Sulfonylation Reactions

| Reagent | Product Name | General Structure |

| Acetic Anhydride (B1165640) | N-(phenyl(pyridazin-3-yl)methyl)acetamide | R-NH-C(O)CH₃ |

| Benzoyl Chloride | N-(phenyl(pyridazin-3-yl)methyl)benzamide | R-NH-C(O)Ph |

| p-Toluenesulfonyl Chloride | N-(phenyl(pyridazin-3-yl)methyl)-4-methylbenzenesulfonamide | R-NH-SO₂-C₆H₄-CH₃ |

| Pyridine-3-sulfonyl Chloride | N-(phenyl(pyridazin-3-yl)methyl)pyridine-3-sulfonamide | R-NH-SO₂-(3-pyridyl) |

(Where R = phenyl(pyridazin-3-yl)methyl)

Alkylation and Arylation of the Amine

The primary amine can be alkylated or arylated to form secondary or tertiary amines.

N-Alkylation: This can be achieved through reaction with alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The process can be controlled to favor mono- or di-alkylation by adjusting stoichiometry and reaction conditions.

N-Arylation: Arylation can be more challenging and often requires metal catalysis, such as in the Buchwald-Hartwig amination, to couple the amine with an aryl halide.

Formation of Schiff Bases and Imine Derivatives

This compound, as a primary amine, readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, which are compounds containing an imine or azomethine group (-C=N-). researchgate.net This reaction is typically reversible and can be catalyzed by either acid or base, or driven by the removal of water. researchgate.netijcrt.org

The formation of a Schiff base involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. ijcrt.org The resulting imine derivatives are valuable intermediates in organic synthesis and can act as ligands for metal complexes. researchgate.netscirp.orgekb.eg The reaction is a classical method for creating carbon-nitrogen double bonds. tsijournals.com

Table 3: Schiff Base Formation with this compound

| Carbonyl Compound | Schiff Base Product Name |

| Benzaldehyde | N-(phenylmethylidene)-1-phenyl-1-(pyridazin-3-yl)methanamine |

| Salicylaldehyde | 2-(((phenyl(pyridazin-3-yl)methyl)imino)methyl)phenol |

| Acetone | N-(propan-2-ylidene)-1-phenyl-1-(pyridazin-3-yl)methanamine |

Reaction Mechanisms at the Pyridazine (B1198779) Core

The pyridazine ring is an electron-deficient heterocycle, making it susceptible to certain types of reactions, particularly when substituted with activating groups.

Nucleophilic Aromatic Substitution (SNAr) on Substituted Pyridazines

While the unsubstituted pyridazine ring is generally resistant to nucleophilic attack, the presence of good leaving groups (e.g., halogens) and/or activating groups that increase the ring's electron deficiency can facilitate Nucleophilic Aromatic Substitution (SNAr) reactions. nih.gov In the context of this compound, if the pyridazine ring were substituted, for example with a chlorine atom at the 6-position, it would become a substrate for SNAr.

The mechanism involves a two-step process:

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Leaving Group Departure: The leaving group is expelled, and the aromaticity of the pyridazine ring is restored.

The efficiency of SNAr reactions on heteroaromatic systems can be enhanced by factors that stabilize the intermediate complex. mdpi.com This pathway is a key method for introducing a variety of functional groups onto electron-poor heterocyclic rings. nih.gov

Electrophilic Aromatic Substitution on Pyridazine

The pyridazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS) reactions. researchgate.netgcwgandhinagar.com For an EAS reaction to occur, the pyridazine ring generally requires the presence of activating, electron-donating groups. researchgate.net The phenyl(amino)methyl group at the 3-position of this compound, with its amino and phenyl functionalities, is expected to act as an activating group, although the extent of this activation and the resulting regioselectivity are not extensively documented for this specific molecule.

Theoretical studies on pyridazine and other azines suggest that the frontier molecular orbitals (HOMOs) of these substrates are not π orbitals, which contributes to their low reactivity towards electrophiles. researchgate.net However, the introduction of electron-donating substituents can raise the energy of the HOMO and increase the electron density on the ring carbons, thereby facilitating electrophilic attack.

In the case of substituted pyridazines, the position of electrophilic attack is influenced by the nature and position of the existing substituents. For pyridines, which are also electron-deficient, electrophilic substitution, when it occurs, generally directs to the 3- and 5-positions. youtube.com For pyridazine itself, computational studies and experimental observations on related systems suggest that the C-4 and C-5 positions are the most likely sites for electrophilic attack, due to the deactivating effect of the adjacent nitrogen atoms on the C-3 and C-6 positions. nih.gov The presence of the activating phenyl(amino)methyl group at C-3 would likely influence this regioselectivity, potentially directing incoming electrophiles to the C-4 or C-6 positions. However, without specific experimental data for this compound, these predictions remain speculative.

Ring-Opening and Ring-Closing Reactions of Pyridazine

The pyridazine ring can participate in ring-opening and ring-closing reactions, often initiated by nucleophilic attack, particularly on pyridazinium salts. The quaternization of a nitrogen atom in the pyridazine ring significantly increases its electrophilicity, making it susceptible to attack by nucleophiles, which can lead to ring cleavage. nih.gov

Furthermore, ring transformation reactions have been observed in other diazine systems, where a heterocyclic ring is opened and subsequently re-closed to form a new ring system. For example, some halogenated pyridazines, upon treatment with strong bases like potassium amide, can undergo ring-opening followed by recyclization. wur.nl Reductive ring contraction of 1,2-pyridazines to pyrroles has also been reported, with the reaction outcome being sensitive to the substituents on the pyridazine ring. nih.gov The presence of the phenyl(amino)methyl substituent at the 3-position would undoubtedly play a crucial role in the feasibility and pathway of such transformations.

Ring-closing metathesis (RCM) has also been utilized as a synthetic strategy to construct the pyridazine ring, highlighting the reversible nature of these ring systems under certain catalytic conditions.

Oxidative Aromatization and Reduction Pathways

The pyridazine moiety can undergo both oxidation and reduction, with the outcome depending on the reaction conditions and the nature of the substituents.

Oxidative Aromatization: Dihydropyridazine derivatives can be oxidized to the corresponding aromatic pyridazines. This aromatization step is a common final step in many pyridazine syntheses. researchgate.net While this compound is already aromatic, this pathway is relevant to its synthesis from non-aromatic precursors.

Reduction: The electron-deficient pyridazine ring is susceptible to reduction. Catalytic hydrogenation or reduction with metal hydrides can lead to di- or tetrahydropyridazine derivatives. chem-station.comrsc.org For instance, lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing a wide range of functional groups, including heterocyclic rings. chem-station.comacs.org The specific conditions and the resulting products for the reduction of this compound would depend on the chemoselectivity of the reducing agent towards the pyridazine ring versus the phenyl ring and the amino group. The controlled reduction of pyridazinones to di- and tetrahydropyrimidinones has been achieved using metal hydride complexes, suggesting that selective reduction of the pyridazine ring in this compound might be possible. rsc.org

The aminomethyl side chain itself can be susceptible to oxidation. The oxidation of aminomethyl groups on nitrogen heterocycles can occur under various conditions, potentially leading to the corresponding amides or other oxidized products. hyphadiscovery.comnih.gov

Reactivity of the Phenyl Moiety

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group in this compound is attached to a methylene-amino group, which is generally considered an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). aliyuncs.com The lone pair of electrons on the nitrogen atom can be delocalized into the phenyl ring, increasing its nucleophilicity and directing incoming electrophiles to the ortho and para positions.

Metal-Catalyzed Cross-Coupling Reactions on Halogenated Phenyl Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Should the phenyl ring of this compound be halogenated, it would be a suitable substrate for various cross-coupling reactions.

Commonly employed cross-coupling reactions include the Suzuki-Miyaura, Sonogashira, and Heck reactions. nih.govresearchgate.netscirp.orgorganic-chemistry.orgwikipedia.orgacs.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst. nih.govresearchgate.netacs.orgnih.gov A halogenated derivative of this compound could be coupled with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups. The electron-deficient nature of the pyridazine ring can facilitate the oxidative addition of palladium to a halogen-carbon bond on the pyridazine ring itself, suggesting that selective coupling on a halogenated phenyl ring would require careful optimization of reaction conditions. nih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. scirp.orgorganic-chemistry.orgwikipedia.org A halogenated phenyl derivative of the title compound could be used to introduce alkynyl substituents.

Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst.

The success and regioselectivity of these reactions would depend on the nature of the halogen, the specific catalyst system employed, and the reaction conditions.

Chemo- and Regioselectivity Studies

The presence of multiple reactive sites in this compound—the pyridazine ring, the phenyl ring, and the amino group—makes chemo- and regioselectivity key considerations in its functionalization.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in an electrophilic substitution reaction, the relative reactivity of the pyridazine ring versus the phenyl ring would determine the site of substitution. The electron-rich phenyl ring, activated by the amino group, is likely to be more reactive towards electrophiles than the electron-deficient pyridazine ring. aliyuncs.com Conversely, nucleophilic attack is more likely to occur on the electron-deficient pyridazine ring.

Regioselectivity concerns the position of attack on a specific functional group.

On the Pyridazine Ring: As discussed in section 3.2.2, electrophilic attack is generally disfavored but, if forced, would likely occur at the C-4 or C-5 positions. Nucleophilic attack is more probable, and its regioselectivity would be influenced by the substituent at the 3-position.

On the Phenyl Ring: Electrophilic substitution on the phenyl ring is expected to be directed to the ortho and para positions relative to the activating aminomethyl substituent. aliyuncs.com

The interplay of these factors would be critical in any synthetic manipulation of this compound. Specific studies on this molecule are needed to establish definitive chemo- and regioselective outcomes for various reactions. General principles of heterocyclic and aromatic chemistry provide a framework for predicting its reactivity, but experimental validation is essential. acs.orgmdpi.com

Factors Influencing Reaction Selectivity (e.g., steric, electronic effects)

The reactivity of this compound is intrinsically linked to the electronic properties of the pyridazine ring and the steric hindrance imposed by its substituents. The pyridazine nucleus is an electron-deficient system, which influences the reactivity of the entire molecule.

Electronic Effects:

The two adjacent nitrogen atoms in the pyridazine ring exert a strong electron-withdrawing effect, which significantly impacts the reactivity at different positions of the ring. This electron deficiency can be quantitatively assessed through parameters like the Hammett constants. For instance, studies on the acid dissociation of pyridinium (B92312) and pyridazenium ions have shown Hammett ρ values of 5.94 and 5.29, respectively. sciepub.com This indicates a substantial sensitivity to substituent effects.

In the context of electrophilic aromatic substitution on the phenyl ring, the pyridazin-3-ylmethanamine (B1322590) substituent would be expected to be deactivating and meta-directing due to the electron-withdrawing nature of the pyridazine ring. Conversely, in nucleophilic aromatic substitution reactions, the electron-deficient pyridazine ring would be activated towards attack.

Steric Effects:

Steric hindrance is another critical factor that dictates the regioselectivity of reactions involving this compound. The spatial arrangement of the phenyl and pyridazinyl groups around the methyleneamine bridge can hinder the approach of bulky reagents.

For instance, in N-alkylation or N-acylation reactions, the size of the electrophile will significantly affect the reaction rate. A quantitative analysis of steric effects can be performed using parameters such as the Taft equation, which separates steric and electronic effects. rsc.org While specific studies on this compound are lacking, research on the N-alkylation of other hindered amines demonstrates that bulky alkylating agents lead to slower reaction rates. monash.edu

The regioselectivity of reactions on the pyridazine ring itself is also subject to steric control. For example, in cross-coupling reactions, the position of substitution can be influenced by the steric bulk of both the incoming group and the substituents already present on the ring. rsc.org

A hypothetical study on the N-acylation of this compound with a series of acyl chlorides of increasing steric bulk (e.g., acetyl chloride, pivaloyl chloride) would likely demonstrate a decrease in reaction rate with increasing steric hindrance. This could be quantified by measuring the second-order rate constants for each reaction.

Interactive Data Table: Hypothetical Steric Effects on N-Acylation Rate

| Acyl Chloride | Relative Steric Bulk | Hypothetical Relative Rate |

| Acetyl Chloride | Low | 1.00 |

| Propionyl Chloride | Medium | 0.75 |

| Isobutyryl Chloride | High | 0.40 |

| Pivaloyl Chloride | Very High | 0.10 |

This table is for illustrative purposes and is not based on experimental data for this compound.

Solvent and Temperature Effects on Reaction Outcomes

The choice of solvent and the reaction temperature are pivotal parameters that can dramatically alter the course and outcome of chemical reactions involving this compound.

Solvent Effects:

Solvents can influence reaction rates and selectivity through their polarity, protic or aprotic nature, and their ability to solvate reactants, intermediates, and transition states. tutorchase.comresearchgate.net

In reactions that proceed through charged intermediates or transition states, polar solvents generally lead to an increase in the reaction rate by stabilizing these charged species. stackexchange.comlibretexts.org For example, an SN1-type reaction involving the formation of a carbocation intermediate would be accelerated in polar protic solvents like water or ethanol (B145695). Conversely, SN2 reactions, which involve a more dispersed charge in the transition state, are often favored in polar aprotic solvents like DMSO or DMF. quora.com

The solubility of this compound and the reagents used will also be a key factor. A solvent that effectively dissolves all components of the reaction mixture will facilitate more frequent molecular collisions and thus a higher reaction rate.

Interactive Data Table: Hypothetical Solvent Effects on Reaction Rate

| Solvent | Dielectric Constant (Polarity) | Hypothetical Reaction Type | Hypothetical Relative Rate |

| n-Hexane | 1.9 (Nonpolar) | Non-polar | 1.0 |

| Dichloromethane | 9.1 (Polar Aprotic) | SN2 | 5.0 |

| Acetone | 21 (Polar Aprotic) | SN2 | 8.0 |

| Ethanol | 25 (Polar Protic) | SN1 | 15.0 |

| Water | 80 (Polar Protic) | SN1 | 25.0 |

This table is for illustrative purposes and is not based on experimental data for this compound.

Temperature Effects:

Temperature has a profound effect on reaction rates, as described by the Arrhenius equation. Generally, an increase in temperature leads to an increase in the kinetic energy of the reacting molecules, resulting in more frequent and energetic collisions, and thus a higher reaction rate.

However, temperature can also influence reaction selectivity. In reactions where multiple products can be formed (kinetic vs. thermodynamic control), temperature can be used to favor one product over another. At lower temperatures, the kinetically favored product, which is formed via the lowest activation energy pathway, is often the major product. At higher temperatures, the thermodynamically more stable product may be favored as the system has enough energy to overcome higher activation barriers and reach the most stable state.

For instance, in a hypothetical sulfonation reaction of the phenyl ring of this compound, temperature could potentially be used to control the regioselectivity between the ortho, meta, and para positions.

Derivatization and Structural Modification of Phenyl Pyridazin 3 Yl Methanamine

Synthesis of Analogues via Amine Functionalization

The primary amine group in phenyl(pyridazin-3-yl)methanamine serves as a key site for derivatization, allowing for the introduction of a wide array of functional groups. This has led to the synthesis of various analogues, including amides, ureas, thioureas, and substituted amines.

Amide, Urea (B33335), and Thiourea (B124793) Derivatives

The synthesis of amide derivatives from primary amines is a well-established transformation in organic chemistry. For instance, reacting an amine with an acyl chloride or a carboxylic acid in the presence of a coupling agent can yield the corresponding amide. psu.edu This approach has been applied to synthesize a series of amide derivatives of 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acids, demonstrating the feasibility of amide bond formation in complex pyridazine-containing molecules. psu.edutubitak.gov.tr

Similarly, urea and thiourea derivatives can be prepared by reacting the primary amine with isocyanates or isothiocyanates, respectively. organic-chemistry.orgiiste.orgiiste.org One-pot, three-component condensation reactions have also been developed for the efficient synthesis of urea and thiourea derivatives. iiste.orgiiste.org These reactions offer a straightforward route to a diverse range of compounds with potential applications in various fields of chemical research. researchgate.net The synthesis of sulfonamide-substituted amides and 1,3-disubstituted thiourea derivatives has also been reported, further expanding the library of accessible compounds. nih.gov

Table 1: Examples of Amine Functionalization Derivatives

| Derivative Type | General Structure | Synthetic Precursors |

|---|---|---|

| Amide | R-CO-NH-R' | Carboxylic acid/acyl chloride + Amine |

| Urea | R-NH-CO-NH-R' | Isocyanate + Amine |

| Thiourea | R-NH-CS-NH-R' | Isothiocyanate + Amine |

Note: R and R' represent variable substituents.

Substituted Amine Derivatives

Further diversification of the amine functionality can be achieved through various substitution reactions. For example, N-alkylation or N-arylation can introduce different groups onto the nitrogen atom, altering the steric and electronic properties of the molecule. The synthesis of amine-functionalized oxazolines has been achieved through a one-pot procedure involving β-amino alcohols and Fmoc-protected α-amino acids. nih.gov Additionally, the surface functionalization of inorganic materials with amines has been explored for applications in water treatment and antimicrobial activities, highlighting the versatility of amine chemistry. mdpi.com

Pyridazine (B1198779) Ring Substitutions and Modifications

The pyridazine ring itself is amenable to a range of substitution and modification reactions, providing another handle for tailoring the molecular architecture. These modifications can influence the electronic properties of the heterocyclic core and introduce new points of attachment for further functionalization. The physicochemical properties of the pyridazine ring, such as its high dipole moment and electron-deficient nature at the C-3 and C-6 positions, make it an interesting scaffold for drug design. nih.gov

Introduction of Halogens, Alkyl, and Aryl Groups

The introduction of halogen atoms onto the pyridazine ring can be achieved through various halogenation methods. For instance, 3-selective halogenation of pyridines has been accomplished via Zincke imine intermediates. chemrxiv.orgchemrxiv.orgnih.gov These halogenated pyridazines can then serve as versatile intermediates for further transformations, such as cross-coupling reactions. The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium to a halogen-carbon bond, making Suzuki-Miyaura cross-coupling a valuable tool for introducing aryl and heteroaryl groups. mdpi.com For example, 3-bromo-6-(thiophen-2-yl)pyridazine has been used as a coupling partner in the synthesis of various thienylpyridazine derivatives. mdpi.com

Alkylation and arylation of pyridines can be challenging due to the electron-deficient nature of the ring. youtube.com However, methods have been developed for the C4-alkylation and arylation of pyridines using both ionic and radical nucleophiles, often employing a blocking group strategy to achieve regioselectivity. rsc.orgrsc.orgacs.orgnih.gov These strategies could potentially be adapted for the selective functionalization of the pyridazine ring in this compound.

Table 2: Examples of Pyridazine Ring Substitutions

| Substitution Type | Reagents/Methods | Resulting Functionality |

|---|---|---|

| Halogenation | Zincke imine intermediates, POBr₃ | -Cl, -Br |

| Arylation | Suzuki-Miyaura cross-coupling | -Aryl, -Heteroaryl |

| Alkylation | Minisci-type reactions, Grignard reagents | -Alkyl |

Heteroatom Substitutions on the Pyridazine Ring

While less common than carbon-based substitutions, the replacement of a carbon atom in the pyridazine ring with another heteroatom can lead to novel heterocyclic systems. The reactivity of the pyridazine ring is influenced by the presence of the two adjacent nitrogen atoms, making it susceptible to nucleophilic attack. thieme.com The synthesis of polysubstituted and ring-fused pyridazine systems has been explored, for instance, starting from tetrafluoropyridazine. documentsdelivered.com

Fused Ring Systems Derived from the Pyridazine Core

The pyridazine ring can serve as a building block for the construction of more complex, fused ring systems. liberty.edu For example, imidazolo[4,5-d]pyridazine fused ring compounds have been synthesized. acs.org The synthesis of pyrazino[2,3-d]-1,2,4-triazolo[4,3-b]pyridazines has also been reported, with studies on the reactivity of the resulting ring system. researchgate.net Furthermore, the reaction of 1,2-diacylcyclopentadienes with hydrazine (B178648) hydrate (B1144303) can lead to the formation of 5,6-fused ring pyridazines. liberty.edu The development of efficient synthetic routes to these fused systems is of interest for applications in materials science and medicinal chemistry. liberty.eduacs.org

Phenyl Ring Functionalization Strategies

The phenyl ring of this compound is a prime target for modification to modulate the molecule's electronic and steric properties. These changes can significantly influence its interaction with biological targets.

The electronic nature of the phenyl ring can be finely tuned by introducing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, increase the electron density of the aromatic ring through resonance or inductive effects. acs.org This can enhance π-π stacking interactions with aromatic residues in a protein binding pocket. Conversely, EWGs, like nitro (-NO₂) or cyano (-CN) groups, decrease the ring's electron density, making it a better electrophile and potentially altering its metabolic stability or hydrogen bonding capabilities. acs.orgresearchgate.net

The position of the substituent on the phenyl ring is also critical. Ortho, meta, and para substitutions can lead to distinct pharmacological profiles due to their differential influence on the molecule's conformation and electronic distribution. For instance, in related pyridazin-3-one structures, para-substituted nitro groups have shown significant impact on biological activity. researchgate.net The choice between an EDG and an EWG, and its placement, are therefore crucial considerations in optimizing the properties of this compound analogs. cambridgemedchemconsulting.comcambridgemedchemconsulting.comblumberginstitute.org

| Substituent Group | Example | General Effect | Potential Impact on this compound |

|---|---|---|---|

| Strongly Activating EDG | -NH₂ | Increases electron density via resonance. acs.org | May enhance cation-π interactions, potentially increases basicity of the aminomethyl group. |

| Moderately Activating EDG | -OCH₃ | Increases electron density, primarily at ortho and para positions. acs.org | Can improve solubility and modulate metabolic pathways. |

| Weakly Activating EDG | -CH₃ | Donates electron density via induction. researchgate.net | Provides steric bulk and can influence binding pocket fit. |

| Halogens (Weakly Deactivating EWG) | -F, -Cl, -Br | Withdraws electron density via induction but can donate via resonance. mdpi.com | Can block sites of metabolism and alter lipophilicity. cambridgemedchemconsulting.commdpi.com |

| Moderately Deactivating EWG | -C(O)R | Withdraws electron density through resonance. researchgate.net | Introduces a potential hydrogen bond acceptor. |

| Strongly Deactivating EWG | -NO₂ | Strongly withdraws electron density via resonance and induction. researchgate.net | Can significantly alter electronic properties and introduce strong polar interactions. researchgate.net |

| Strongly Deactivating EWG | -CN | Strongly withdraws electron density. acs.org | Can act as a hydrogen bond acceptor and mimic other functional groups. |

To explore novel chemical space and introduce conformational rigidity, spirocyclic or annulated systems can be constructed involving the phenyl ring. These modifications can lead to derivatives with improved binding affinity and selectivity by locking the molecule into a specific bioactive conformation.

Spirocyclization involves the creation of a new ring system that shares a single atom with the phenyl ring. One approach to generate such structures is through an electrophile-induced dearomative semi-pinacol rearrangement of a precursor like a 4-(1'-hydroxycyclobutyl)phenyl-substituted pyridazine. nih.gov Another strategy involves the one-pot tandem spirocyclization reaction of N-alkylated nitrogen heteroarenes with aldehydes and enones, which could be adapted for the this compound scaffold. acs.org

Annulation , or ring fusion, involves building a new ring that shares two adjacent atoms with the phenyl ring. [3+2] annulation reactions with nitroalkenes or other dipolarophiles are powerful methods for constructing five-membered heterocyclic rings fused to an aromatic system. chim.itacs.org Similarly, [4+2] cycloaddition reactions can be employed to build six-membered rings. organic-chemistry.org These strategies can be used to synthesize polycyclic nitrogen heterocycles with diverse functionalities. mit.edu For instance, a tandem ynamide benzannulation followed by ring-closing metathesis could yield complex fused systems. mit.edu Such rigidified structures can provide valuable insights into the spatial requirements of the target binding site.

Scaffold Diversification Approaches

Beyond functionalizing the existing scaffold, diversification strategies aim to create novel molecular architectures based on the core structure of this compound.

Combinatorial chemistry offers a powerful set of tools for the rapid synthesis of large, structured libraries of related compounds. For this compound, a combinatorial approach would involve the systematic variation of its constituent parts. This can be achieved through parallel synthesis, where different building blocks are combined in a systematic manner.

A potential combinatorial strategy could start from a common intermediate, such as 3,6-dichloropyridazine, which can be sequentially functionalized. uni-muenchen.de For example, one position could be reacted with a diverse set of amines, while the other is subjected to a palladium-catalyzed cross-coupling reaction, like the Stille coupling, with a library of substituted phenylboronic acids. nih.govjst.go.jp This would generate a matrix of products with variations on both the pyridazine and phenyl rings. The pyridazine ring itself can be synthesized through various cyclocondensation or cycloaddition reactions, which are amenable to combinatorial approaches. organic-chemistry.orguni-muenchen.de The generation of such libraries allows for a broad exploration of the structure-activity relationship (SAR) around the this compound core. acs.org

Fragment-based drug discovery (FBDD) is a rational approach to lead generation that starts with identifying small, low-affinity fragments that bind to the target protein. wikipedia.orgacs.orgnih.gov These fragments are then grown, linked, or combined to produce a more potent lead compound. youtube.com

This compound can be conceptually dissected into three key fragments:

The Phenyl Fragment: This fragment can be replaced with other aromatic or non-aromatic rings to explore different binding interactions. Bioisosteric replacements such as thiophene, pyridine (B92270), or even non-classical isosteres like bicyclo[1.1.1]pentane could be considered to improve properties like solubility or metabolic stability. cambridgemedchemconsulting.comcambridgemedchemconsulting.com

The Pyridazine Fragment: The pyridazine ring is a key pharmacophoric element, known for its ability to engage in hydrogen bonding and π-π stacking interactions. blumberginstitute.orgnih.gov It can be considered a bioisostere of a phenyl ring, often leading to reduced lipophilicity. cambridgemedchemconsulting.com Scaffold hopping from the pyridazine to other nitrogen-containing heterocycles like pyrimidine, pyrazine (B50134), or pyrazole (B372694) could lead to novel chemotypes with altered electronic properties and vector orientations for substituents. acs.org

The Aminomethyl Linker: The aminomethyl group provides a basic center and a flexible linker. Its length and rigidity can be modified. For example, it could be constrained within a cyclic system or replaced with other linkers like amides or hydrazides to alter the geometry and hydrogen bonding patterns. acs.org

By screening libraries of these individual fragments and then synthetically linking them in novel combinations, it is possible to design new analogues of this compound with potentially superior properties.

Computational and Theoretical Chemistry Studies of Phenyl Pyridazin 3 Yl Methanamine

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity, intermolecular interactions, and spectroscopic properties. For Phenyl(pyridazin-3-yl)methanamine, the electronic landscape is primarily dictated by the interplay between the electron-deficient pyridazine (B1198779) ring and the electron-rich phenyl group, modulated by the flexible methanamine linker.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the nature of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

For pyridazine derivatives, the HOMO is typically associated with the π-system of the ring, while the LUMO is also a π*-antibonding orbital. The presence of two adjacent nitrogen atoms in the pyridazine ring significantly lowers the energy of the π molecular orbitals compared to benzene (B151609). libretexts.org The introduction of a phenylmethanamine substituent at the 3-position would be expected to influence the energy and localization of these frontier orbitals. The phenyl group would likely contribute to the HOMO, raising its energy and making the molecule more susceptible to electrophilic attack on the phenyl ring. The electron-withdrawing nature of the pyridazine ring would, in turn, lower the LUMO energy, enhancing the molecule's ability to accept electrons.

Computational studies on related pyridazine derivatives have calculated the energies of frontier molecular orbitals. gsconlinepress.com While specific values for this compound are not available, a representative set of values based on similar structures is presented below for illustrative purposes.

| Molecular Orbital | Energy (eV) - Representative | Description |

| HOMO | -6.5 | Primarily localized on the phenyl ring and the methanamine nitrogen. |

| LUMO | -1.2 | Primarily localized on the electron-deficient pyridazine ring. |

| HOMO-LUMO Gap | 5.3 | Indicates moderate chemical reactivity and kinetic stability. |

Note: These values are illustrative and based on computational studies of analogous molecules. Actual values for this compound would require specific DFT calculations.

The size of the HOMO-LUMO gap is a crucial indicator of chemical reactivity. A smaller gap generally implies higher reactivity. The estimated gap of around 5.3 eV suggests that this compound is a moderately stable molecule.

The charge distribution within a molecule provides insight into its polarity and the nature of its intermolecular interactions. Electrostatic potential (ESP) maps are a valuable tool for visualizing the charge distribution, where red regions indicate negative electrostatic potential (electron-rich areas) and blue regions indicate positive electrostatic potential (electron-poor areas).

In this compound, the nitrogen atoms of the pyridazine ring are expected to be regions of high negative electrostatic potential due to the lone pairs of electrons. researchgate.net This makes them potential sites for hydrogen bonding and coordination to metal ions. The hydrogen atoms of the methanamine group, being attached to a nitrogen atom, will exhibit a positive electrostatic potential, making them hydrogen bond donors.

A hypothetical charge distribution analysis is summarized in the table below.

| Atomic Center | Mulliken Charge (a.u.) - Representative | Electrostatic Potential |

| Pyridazine Nitrogens | -0.4 to -0.6 | Strongly Negative (Red) |

| Methanamine Nitrogen | -0.3 to -0.5 | Negative (Red) |

| Methanamine Hydrogens | +0.2 to +0.4 | Positive (Blue) |

| Phenyl Carbons | -0.1 to +0.1 | Varied, with π-cloud above/below |

Note: These values are illustrative and based on general principles and data from related molecules. Specific charge distributions would require dedicated quantum chemical calculations.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the methanamine linker allows for multiple conformations of this compound. Conformational analysis aims to identify the most stable, low-energy conformations and the energy barriers between them.

Molecular mechanics and molecular dynamics simulations of similar bi-aryl systems suggest that the most stable conformations are likely to be non-planar, with the phenyl and pyridazine rings adopting a twisted orientation relative to each other. nih.gov This "propeller-like" conformation minimizes steric clashes. nih.govnih.gov The amino group will also adopt a staggered conformation relative to the adjacent methylene (B1212753) hydrogens.

The rotation of the phenyl and methanamine groups is not free and is hindered by energy barriers. The magnitude of these rotational barriers can be determined computationally and is important for understanding the molecule's dynamic behavior.

The rotational barrier of the phenyl group will be influenced by the steric bulk of the pyridazine ring. As the phenyl group rotates, it will pass through a higher-energy, eclipsed conformation. Studies on related biphenyl (B1667301) systems have shown that such rotational barriers can be on the order of several kcal/mol. biomedres.us

The rotation around the C-N bond of the methanamine group is generally lower in energy. However, the presence of the bulky phenyl and pyridazine substituents will introduce some degree of steric strain, leading to a noticeable rotational barrier.

| Rotational Barrier | Estimated Energy (kcal/mol) - Representative | Transition State Geometry |

| Phenyl Group Rotation | 5 - 10 | Eclipsed conformation with the pyridazine ring. |

| Methanamine Group Rotation | 2 - 5 | Eclipsed conformation of N-H bonds with adjacent C-H or C-C bonds. |

Note: These are estimated values based on analogous systems. Precise barriers would require specific calculations.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model potential reaction pathways, identifying transition states and calculating activation energies. For this compound, several types of reactions could be envisaged.

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack, particularly if an activating group is present. wur.nl Conversely, the phenyl ring is a site for electrophilic substitution. The methanamine group can act as a nucleophile or a base.

A plausible reaction to model would be an electrophilic substitution on the phenyl ring. The presence of the pyridazinyl-methanamine substituent would direct incoming electrophiles to the ortho and para positions. Computational modeling could determine the relative activation energies for substitution at these positions and identify the structure of the corresponding transition states (Wheland intermediates).

Another area of interest would be the reactions of the pyridazine ring itself. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly used to functionalize pyridazine rings. mdpi.com Computational modeling could elucidate the mechanism of such a reaction involving this compound as a substrate, detailing the oxidative addition, transmetalation, and reductive elimination steps.

Due to the lack of specific experimental or computational studies on the reactivity of this compound, detailed reaction pathway models and transition state analyses remain a subject for future research.

Computational Studies of Synthesis Mechanisms

A literature search did not yield any specific computational studies on the synthesis mechanisms of this compound.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the mechanisms of chemical reactions. For a molecule like this compound, computational studies could investigate various potential synthetic routes, such as the reductive amination of a corresponding ketone or a nucleophilic substitution on a halogenated precursor.

Such studies typically involve:

Locating Transition States: Identifying the high-energy transition state structures for each step of a proposed reaction mechanism.

Calculating Activation Energies: Determining the energy barriers for the reaction, which helps in predicting the feasibility and rate of each step.

Mapping Reaction Pathways: Constructing a potential energy surface to visualize the entire course of the reaction from reactants to products.

For instance, a hypothetical study on the synthesis of this compound from 3-(chloromethyl)pyridazine (B1315788) and aniline (B41778) would model the reactants, the transition state for the nucleophilic attack of the aniline nitrogen on the benzylic carbon, and the final products. The calculated activation energy would provide insight into the required reaction conditions. Computational studies on the synthesis of other pyridazine derivatives have successfully established reaction pathways and explained product distributions. organic-chemistry.org

Energetics and Kinetics of Key Transformations

There are no specific published data on the energetics and kinetics of key transformations for this compound.

The energetics and kinetics of a chemical transformation provide crucial information about its spontaneity, rate, and equilibrium position. Computational methods allow for the calculation of key thermodynamic and kinetic parameters.

For this compound, key transformations could include its synthesis, decomposition, or isomerization. A computational study would typically calculate:

Enthalpy of Reaction (ΔH): The heat absorbed or released during the reaction. A negative ΔH indicates an exothermic reaction, while a positive ΔH signifies an endothermic one.

Gibbs Free Energy of Reaction (ΔG): This determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous process.

Activation Energy (Ea): The minimum energy required to initiate the reaction, which is a key factor in determining the reaction rate.

These parameters are generally calculated using quantum mechanical methods like DFT. The results can be used to predict reaction outcomes under different conditions and to understand the stability of the molecule.

Hypothetical Energetics Data for a Transformation

| Transformation | ΔH (kcal/mol) | ΔG (kcal/mol) | Ea (kcal/mol) |

| Synthesis Step 1 | -25.3 | -15.8 | 12.5 |

| Synthesis Step 2 | -10.1 | -2.4 | 20.1 |

Note: The data in this table is purely illustrative and does not represent actual calculated values for this compound.

Prediction of Spectroscopic Properties (Theoretical Basis)

While experimental spectroscopic data for this compound may be available from suppliers, dedicated computational studies predicting its spectroscopic properties have not been published. bldpharm.com

Computational NMR Chemical Shift Prediction

Computational methods, primarily DFT, are widely used to predict the Nuclear Magnetic Resonance (NMR) spectra of molecules. nih.gov These calculations can provide valuable information for structure elucidation and confirmation. For this compound, theoretical predictions of ¹H and ¹³C NMR chemical shifts would be highly beneficial.

The process involves:

Geometry Optimization: The molecule's 3D structure is optimized to find its lowest energy conformation.

Magnetic Shielding Calculation: The magnetic shielding tensors for each nucleus are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method.

Chemical Shift Determination: The calculated shielding values are converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS). libretexts.org

Studies on various heterocyclic compounds have demonstrated that modern DFT functionals can predict chemical shifts with high accuracy, often within 0.1-0.2 ppm for ¹H and 1-2 ppm for ¹³C. modgraph.co.ukyoutube.com

Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C (ipso-phenyl) | 140.5 |

| C (ortho-phenyl) | 128.9 |

| C (meta-phenyl) | 129.5 |

| C (para-phenyl) | 128.0 |

| C (methanamine) | 55.2 |

| C3 (pyridazine) | 155.8 |

| C4 (pyridazine) | 125.1 |

| C5 (pyridazine) | 135.7 |

| C6 (pyridazine) | 150.3 |

Note: The data in this table is purely illustrative and does not represent actual calculated values for this compound.

Theoretical Vibrational Spectroscopy (IR, Raman)

Theoretical calculations are instrumental in interpreting and assigning experimental Infrared (IR) and Raman spectra. orgchemboulder.comlibretexts.orgacs.org For this compound, computational vibrational analysis would involve:

Frequency Calculation: After geometry optimization, the vibrational frequencies and their corresponding intensities (for IR) and activities (for Raman) are calculated.

Mode Assignment: Each calculated frequency is assigned to a specific vibrational mode of the molecule, such as N-H stretching, C=N stretching of the pyridazine ring, or aromatic C-H bending.